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Compound of Interest

Compound Name: chloramultilide B

Cat. No.: B1264065

Executive Summary

Chloramultilide B (CAS: 1000995-47-0) is a highly oxygenated, dimeric sesquiterpenoid
belonging to the lindenane family.[3] Isolated primarily from Chloranthus spicatus and
Chloranthus serratus, it exhibits significant antifungal activity (MIC 0.068 puM against Candida
albicans). Its structure represents a formidable challenge in natural product chemistry due to its
C39 skeleton, which arises from the [4+2] cycloaddition of two lindenane monomers and
subsequent esterification with a dicarboxylic acid linker, forming a macrocyclic cage.

This guide outlines the systematic elucidation workflow, moving from high-resolution mass
spectrometry (HRMS) to advanced 2D NMR correlations and final validation via X-ray
crystallography.

Physicochemical Profile & Isolation
Substance Identity
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Property Data

(Complex lindenane dimer derivative - see
IUPAC Name

SMILES)
Formula C39H42014
Molecular Weight 734.75 g/mol
Appearance White amorphous powder or crystals
- Soluble in CHCIs, DMSO, MeOH; Insoluble in
Solubility
H20
~220 nm (end absorption), characteristic of
UV Max

ester/lactone chromophores

Isolation Protocol

To obtain sufficient material for elucidation, a bioassay-guided fractionation is employed.
o Extraction: Air-dried roots/rhizomes of Chloranthus spicatus are extracted with 95% EtOH.

» Partition: The crude extract is suspended in H20 and partitioned sequentially with Petroleum
Ether (PE)

EtOAcC

n-BuOH. The EtOAc fraction concentrates the lindenane dimers.

o Chromatography:

o

Silica Gel CC: Gradient elution (PE:Acetone) to separate non-polar terpenes from polar
glycosides.

o

MCI Gel / RP-C18: Removes chlorophyll and separates isomers based on hydrophobicity.

o

Semi-Prep HPLC: Final purification using MeOH:H20 (e.g., 75:25) on a C18 column (UV
detection at 210/254 nm).
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Structural Elucidation Workflow

The elucidation of Chloramultilide B follows a subtractive logic: identifying the monomeric
units first, then determining the linkage points.

Mass Spectrometry (Molecular Formula)[6][8]

e Method: HR-ESI-MS (Positive mode).
o Observation: A pseudomolecular ion peak

or

e Result: Consistent with CzoH42014.
o Unsaturation Number: 19 degrees of unsaturation.

o Inference: The high unsaturation index suggests a polycyclic framework (lindenane cores
are tricyclic) plus multiple carbonyls (esters/lactones) and olefinic bonds.

NMR Spectroscopy Strategy

The C39 skeleton implies a dimer (C15 + C15 = C30) plus a linker (C9? or C4/C5 units).

1D NMR Analysis (*H, 13C, DEPT)

e Carbon Count: 39 signals resolved.
o Carbonyls: ~5-6 signals (6 165-175 ppm), indicating lactones and ester bridges.
o Olefinic: Multiple signals (6 110-150 ppm).
o Oxygenated Methines: & 60—80 ppm (critical for linkage points).

o Characteristic Cyclopropane: High-field signals (& 0.5-1.5 ppm) typical of the lindenane
cyclopropane ring (H-1/H-2/H-3 region).

2D NMR Correlations
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e COSY (*H-'H): Establishes the spin systems of the individual lindenane monomers (Unit A
and Unit B).

o Key Spin System: H-1
H-2
H-3 (cyclopropane); H-6
H-7
H-8.
o HMBC (*H-13C): Connects the spin systems and identifies the ester linkages.

o Linkage 1: Correlation from an oxygenated methine proton (e.g., H-8 or H-9) of Monomer
A to the carbonyl of the linker.

o Linkage 2: Correlation from Monomer B to the other end of the linker.
« NOESY/ROESY: Determines the relative stereochemistry.

o Critical: NOE correlations between the angular methyls and the cyclopropane protons
define the cis-fused ring junctions.

The "Lindenane Dimer" Logic

Chloramultilide B is formed by a Diels-Alder type [4+2] cycloaddition between two lindenane
units (often a diene and a dienophile).

o Monomer A (Dienophile): Usually a chloranthalactone derivative.
e Monomer B (Diene): Often a furan-containing lindenane.

o The Linker: In Chloramultilide B, the monomers are often further bridged by an ester chain
(e.g., a fumarate or succinate derivative) creating a macrocycle.

X-Ray Crystallography (The Gold Standard)
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Due to the flexibility of the macrocyclic ring and the density of stereocenters (11+ chiral
centers), NMR alone often leaves stereochemical ambiguities.

e Protocol: Slow evaporation from MeOH/CHClIs.

e Result: Single-crystal X-ray diffraction confirms the absolute configuration (Flack parameter
analysis) and the specific connectivity of the ester bridge.

e Outcome: Confirms the structure as a bis-sesquiterpenoid with a unique cage-like
architecture.

Visualization of the Elucidation Logic

The following diagram illustrates the logical flow from spectral data to the final structure,
highlighting the "Divide and Conquer" approach used for dimers.
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Purified Chloramultilide B
(White Powder)

Spectral Profiling

HR-ESI-MS 1D NMR (1H, 13C)
[M+Na]+ m/z ~757 39 Carbons Identified
Formula: C39H42014 Diagnostic Cyclopropane Signals

C30 Core + C9 Linker / Characteristic Shifts

HMBC Correlations
Identify Ester Linkages & Macrocycle

3D Geometry

NOESY / ROESY
Relative Stereochemistry

X-Ray Crystallography
Absolute Configuration (Definitive)

Click to download full resolution via product page

Caption: Workflow for elucidating Chloramultilide B, integrating spectroscopic data with
crystallographic validation.

Key Spectroscopic Data Summary
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Signal Type

Chemical Shift (5C
ppm)

Chemical Shift (6H
ppm)

Diagnostic Feature

Indicates macrocyclic

Ester/Lactone C=0 165.0 - 175.0 — ) )
linker & lactone rings.
- Double bonds in the
Olefinic C=C 120.0 - 150.0 5.0-7.0
lindenane core/linker.
) Often present if furan
Hemiketal/Acetal 95.0 - 105.0 — o o
ring is oxidized.
) Points of esterification
Oxymethine (CH-0) 65.0 — 80.0 35-55 ] )
(linkage sites).
Signature of
Cyclopropane (CH) 20.0-35.0 05-15 )
Lindenane skeleton.
Singlets; key for
Angular Methyls 15.0-25.0 0.8-1.2(s) stereochemical

assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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